molecular formula C15H12ClN5O3S3 B2551631 2-(4-chlorophenoxy)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 392299-53-5

2-(4-chlorophenoxy)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2551631
CAS No.: 392299-53-5
M. Wt: 441.92
InChI Key: QNUOPXAMYVRDBR-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenoxy)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic derivative featuring a 1,3,4-thiadiazole core functionalized with a thioether-linked oxoethyl-thiazol-2-ylamino group and a 4-chlorophenoxyacetamide side chain. Its structure combines pharmacophoric elements associated with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O3S3/c16-9-1-3-10(4-2-9)24-7-11(22)18-14-20-21-15(27-14)26-8-12(23)19-13-17-5-6-25-13/h1-6H,7-8H2,(H,17,19,23)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUOPXAMYVRDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anticonvulsant properties, supported by relevant case studies and research findings.

Chemical Structure

The compound's structure features a thiazole ring , which is known for its significant biological activities. The presence of additional functional groups enhances its pharmacological potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines:

Compound NameCancer Cell LineIC50 (µg/mL)
1A549 (Lung)4.27
2SK-MEL-2 (Skin)0.28
3HCT15 (Colon)0.52

A study by Alam et al. (2011) reported that thiazole derivatives exhibited suppressive activity against human cancer cell lines, including lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3) . The structure–activity relationship (SAR) indicated that specific substituents on the thiazole ring significantly influenced cytotoxicity.

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. For example, a series of phenylthiazol-2-amines demonstrated potential antibacterial activity comparable to standard antibiotics like norfloxacin. The presence of electron-donating groups on the benzylidene portion was crucial for enhancing their activity .

Anticonvulsant Activity

The anticonvulsant effects of thiazole derivatives are another area of interest. A review highlighted various thiazole compounds exhibiting significant anticonvulsant properties in preclinical models. The mechanism often involves modulation of neurotransmitter systems and ion channels .

Case Studies

  • Anticancer Evaluation : A study evaluated a series of thiazole derivatives against multiple cancer cell lines, revealing that compounds with specific substitutions had IC50 values lower than reference drugs like doxorubicin, indicating potent anticancer activity .
  • Antimicrobial Assessment : Research conducted on substituted phenylthiazol-2-amines showed promising results against bacterial strains, with some compounds exhibiting MIC values comparable to established antibiotics .
  • Anticonvulsant Studies : In vitro tests demonstrated that certain thiazole derivatives significantly reduced seizure activity in animal models, showcasing their potential as therapeutic agents for epilepsy .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of thiazole and thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have synthesized various thiazole derivatives that demonstrate activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Thiazole-based compounds have been evaluated for their cytotoxic effects against various cancer cell lines. Notably, derivatives have shown promising results against breast cancer (MCF7 cell line) and other malignancies by inducing apoptosis and inhibiting cell proliferation . Molecular docking studies indicate that these compounds can effectively bind to targets like dihydrofolate reductase, which is crucial in cancer treatment strategies .

Anticonvulsant Activity

Some thiazole derivatives have been reported to possess anticonvulsant properties. These compounds have been tested in animal models for their ability to prevent seizures induced by chemical agents. The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring enhance anticonvulsant efficacy, making them candidates for further development in epilepsy treatment .

Case Study 1: Antimicrobial Efficacy

In a study published in Drug Design, Development and Therapy, a series of thiazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that certain compounds exhibited potent activity against both bacterial and fungal strains, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

A comprehensive evaluation of thiazole-containing compounds was conducted where several derivatives were screened against a panel of cancer cell lines. Compounds demonstrated IC50 values in the low micromolar range against MCF7 cells, indicating significant anticancer potential .

Case Study 3: Molecular Docking Studies

Molecular docking simulations have been performed to predict the interaction of these compounds with biological targets relevant to cancer therapy. These studies revealed favorable binding modes and interactions that correlate with observed biological activities, supporting further exploration in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

Several analogues share the 1,3,4-thiadiazole scaffold but differ in substituents, leading to variations in physicochemical properties and bioactivity. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound ID/Name Substituents (R1, R2) Melting Point (°C) Yield (%) Biological Activity (Key Findings)
Target Compound R1: 4-chlorophenoxy; R2: thiazol-2-ylamino - - Not reported in evidence
5j (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) R1: 2-isopropyl-5-methylphenoxy; R2: 4-Cl-benzyl 138–140 82 Antimicrobial (NMR data only)
4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide) R1: p-tolylamino; R2: ethyl - - IC50: 0.084 mM (MCF-7), 0.034 mM (A549)
Compound 3 (N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide) R1: 4-nitrophenylamino; R2: 4-Cl-phenyl - - Akt inhibition (92.36%), apoptosis induction
4j (2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide) R1: 4-Cl-phenylureido; R2: benzothiazole 261–263 - Antiproliferative (GC-MS confirmed)
Key Observations:
  • Substituent Effects: Phenoxy Groups: The target compound’s 4-chlorophenoxy group (electron-withdrawing) contrasts with 5j’s 2-isopropyl-5-methylphenoxy (electron-donating), which may alter solubility and target binding .
  • Biological Activity Trends: Compounds with nitro or chlorophenyl substituents (e.g., Compound 3) exhibit strong Akt inhibition (≥86%), suggesting that electron-deficient aromatic groups enhance kinase targeting . Thiadiazoles with benzothiazole or ureido termini (e.g., 4j) show antiproliferative activity, while acetamide derivatives like 4y demonstrate nanomolar IC50 values against cancer cells, highlighting the importance of terminal heterocycles .

Pharmacological Mechanisms and Docking Studies

  • Anticancer Activity : Compound 4y () inhibits aromatase (IC50: 0.062 mM), a key enzyme in estrogen-dependent cancers, suggesting that thiadiazole-acetamide derivatives may target hormone-responsive pathways .

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-chlorophenoxy)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide?

The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. A common approach includes:

  • Step 1 : Reacting a thiazolidinedione intermediate (e.g., 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione) with chloroacetylated precursors in dimethylformamide (DMF) under basic conditions (K₂CO₃) to form the acetamide backbone .
  • Step 2 : Introducing the thiadiazole-thioether moiety by reacting 5-aryl-1,3,4-thiadiazole-2-thiol derivatives with α-chloroacetamide intermediates in dry acetone with anhydrous K₂CO₃ as a base .
  • Monitoring : Reaction progress is tracked via TLC, and purification involves recrystallization from ethanol-DMF mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C-NMR : Resolves proton environments (e.g., aromatic protons from chlorophenoxy groups, thiazole/thiadiazole NH signals) and carbon backbone .
  • HRMS : Confirms molecular weight and fragmentation patterns, especially for sulfur-containing heterocycles .
  • FT-IR : Identifies functional groups like amide C=O (~1650 cm⁻¹) and thioether C-S (~650 cm⁻¹) .

Q. How is preliminary biological activity screening conducted for this compound?

  • In vitro assays : Cytotoxicity is evaluated using cell lines (e.g., MTT assay), focusing on IC₅₀ values against cancer cells .
  • Enzyme inhibition : Targets like acetylcholinesterase or COX-1/2 are tested via spectrophotometric methods (e.g., Ellman’s assay) .
  • In vivo models : Acute toxicity studies in rodents (e.g., Wistar rats) assess safety profiles before efficacy trials .

Advanced Research Questions

Q. How can conflicting solubility or stability data be resolved during synthesis optimization?

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol/water mixtures to address recrystallization challenges .
  • Stability studies : Use accelerated degradation conditions (e.g., 40°C/75% RH) with HPLC monitoring to identify decomposition pathways (e.g., hydrolysis of the thioether bond) .

Q. What computational methods aid in predicting reactivity or optimizing reaction pathways?

  • Quantum chemical calculations : Density Functional Theory (DFT) predicts transition states for key steps (e.g., nucleophilic substitution at the thiadiazole ring) .
  • Reaction path search tools : Tools like GRRM or SCINE automate exploration of alternative pathways, reducing trial-and-error experimentation .

Q. How are structure-activity relationships (SARs) analyzed for this compound?

  • Analog synthesis : Modify substituents (e.g., replace 4-chlorophenoxy with fluorophenyl) and compare bioactivity .
  • Pharmacophore mapping : Identify critical moieties (e.g., thiazole-thioether linkage) via 3D-QSAR models using software like Schrodinger .

Q. What strategies address low yields in the final coupling step?

  • Catalyst optimization : Transition from K₂CO₃ to phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity in heterogeneous systems .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while improving yields by 15–20% .

Q. How are spectral ambiguities (e.g., overlapping NMR signals) resolved?

  • 2D NMR techniques : HSQC and HMBC correlate 1H-13C signals to distinguish thiadiazole C-2 from acetamide carbonyls .
  • Isotopic labeling : Introduce deuterated analogs to simplify splitting patterns in crowded regions .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies?

  • Standardize assays : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and enzyme sources (human vs. murine COX-2) .
  • Dose-response validation : Repeat experiments with tighter concentration gradients (e.g., 0.1–100 μM) to confirm IC₅₀ reproducibility .

Q. Why do synthesis yields vary between anhydrous vs. aqueous conditions?

  • Mechanistic insights : Anhydrous conditions favor SN2 mechanisms for thioether formation, while trace water promotes hydrolysis of chloroacetamide intermediates .

Methodological Recommendations

  • Purification : Use preparative HPLC for high-purity isolation (>98%) when recrystallization fails .
  • Toxicity profiling : Combine acute (OECD 423) and subchronic (28-day) studies to identify organ-specific effects .

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